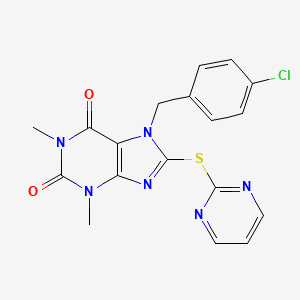

![molecular formula C13H12ClN3O2S2 B2820994 N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-76-0](/img/structure/B2820994.png)

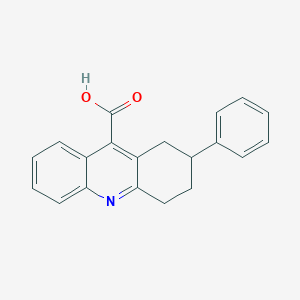

N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a derivative of benzothiazole . Some of its derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, 6-chloro-1,3-benzothiazole-2-amine is treated with sodium cyanate in the presence of glacial acetic acid to prepare benzothiazole-2-yl urea. This is then refluxed with hydrazine hydrate to yield N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide .Scientific Research Applications

Synthesis and Characterization

- A study explored the synthesis of carboxamides using reactions involving chlorobenzo[b]thiophene-2-carbonyl chloride and aminopropanamides, leading to the development of products that may include structures similar to N-(6-chlorobenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide. This work contributes to understanding the chemical synthesis pathways and characterization of such compounds (Sedlák et al., 2008).

Antimicrobial Properties

- Research has demonstrated that derivatives of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide exhibit significant antimicrobial properties. This includes activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Gilani et al., 2011).

Development of Novel Compounds

- Another study synthesized novel thiazolidin-4-ones and azetidin-2-ones from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. These compounds also showed antimicrobial efficacy, further underscoring the potential of this chemical structure in creating new therapeutic agents (Gilani et al., 2016).

Potential in Antiallergy Treatments

- A different derivative, N-(4-substituted-thiazolyl)oxamic acid, related to the N-(6-chlorobenzo[d]thiazol-2-yl) structure, has shown promise as an antiallergy agent. This research highlights the potential of related compounds in treating allergy-related conditions (Hargrave et al., 1983).

Applications in Molluscicidal Properties

- The synthesis of thiazolo[5,4-d]pyrimidines, which are structurally related, revealed molluscicidal properties. This indicates possible applications in agriculture or pest control (El-bayouki & Basyouni, 1988).

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications in various fields, including medical, environmental, and industrial research. Additionally, more studies could be conducted to evaluate the anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities of its derivatives .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 .

Mode of Action

Related compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, so their reduction can have significant downstream effects .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .

Result of Action

Related compounds have been shown to have significant anti-inflammatory and analgesic activities .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S2/c14-7-1-2-8-10(5-7)21-13(16-8)17-12(19)9-6-20-4-3-11(18)15-9/h1-2,5,9H,3-4,6H2,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTMOPCVUZFXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)

![Tert-butyl 4-{[(phenylformamido)methanethioyl]amino}piperidine-1-carboxylate](/img/structure/B2820928.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)